MDL-12,330A hydrochloride
Overview
Description
MDL-12,330A hydrochloride is a cell-permeable and irreversible inhibitor of adenylate cyclase . It is also known as cis-N-(2-Phenylcyclopentyl)azacyclotridec-1-en-2-amine hydrochloride . The empirical formula is C23H36N2 · HCl .
Molecular Structure Analysis
The molecular weight of MDL-12,330A hydrochloride is 377.01 . The SMILES string representation isCl [H].C1CCCCCN=C (CCCCC1)N [C@H]2CCC [C@H]2c3ccccc3
. Physical And Chemical Properties Analysis
MDL-12,330A hydrochloride is a white solid . It is soluble in DMSO (10 mg/mL), water (3 mg/mL), and ethanol (5 mg/mL) . It should be stored at 2-8°C .Scientific Research Applications
Electrophysiological and Biochemical Studies
MDL-12,330A hydrochloride has been examined for its effects on calcium channels in rat anterior pituitary cells. The compound exhibited a reversible inhibition of slow calcium current at certain concentrations, suggesting a specific interaction with slow calcium channels at a site allosterically linked to the 1,4-dihydropyridine binding site (Rampe, Triggle, & Brown, 1987). This finding indicates MDL-12,330A's potential use in exploring calcium channel functionality and regulation.
Influence on Neuromuscular Transmission
In a study focusing on the frog cutaneous pectoris nerve-muscle preparation, MDL-12,330A demonstrated an ability to increase both spontaneous and neurally-evoked acetylcholine release, indicating a complex influence on neuromuscular transmission. The study also noted a profound depression in the amplitudes of the miniature endplate potentials and endplate potentials, suggesting that MDL-12,330A might affect postsynaptic sensitivity to acetylcholine through a voltage-independent block of the cholinoceptor (Silinsky & Vogel, 1986).
Enhancement of [3H]nitrendipine Binding
MDL-12,330A has been shown to potentiate the binding of [3H]nitrendipine, a specific calcium channel antagonist, in rat cerebral cortical and cardiac homogenates. This enhancement of binding suggests an allosteric effect on the calcium channel, offering a novel mechanism for the action of MDL-12,330A (Lee et al., 1985).
Effects on Insulin Secretion
Research involving rat pancreatic beta cells has demonstrated that MDL-12,330A can potentiate insulin secretion by inhibiting voltage-dependent K+ channels. This effect led to an increase in intracellular calcium levels and insulin secretion, suggesting a potential application of MDL-12,330A in studying insulin release mechanisms (Xiaodong Li et al., 2013).
properties
IUPAC Name |
N-[(1S,2S)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2.ClH/c1-2-4-6-11-18-23(24-19-12-7-5-3-1)25-22-17-13-16-21(22)20-14-9-8-10-15-20;/h8-10,14-15,21-22H,1-7,11-13,16-19H2,(H,24,25);1H/t21-,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOPQUCSDBVAQG-VROPFNGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=NCCCCC1)NC2CCCC2C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCCCC(=NCCCCC1)N[C@H]2CCC[C@H]2C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MDL-12,330A hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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